molecular formula C14H11N3O2 B2397895 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 950276-35-4

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No. B2397895
CAS RN: 950276-35-4
M. Wt: 253.261
InChI Key: YJBIXNAWXOIHJQ-UHFFFAOYSA-N
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Description

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring and an oxadiazole ring. Its unique chemical structure makes it an interesting subject for research, and scientists have been exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

It can be inferred from the structure of the compound and its classification as a 1,2,4-oxadiazole derivative that it likely interacts with its targets through the formation of hydrogen bonds . This interaction could lead to changes in the function of the target, which could result in a therapeutic effect.

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives have broad-spectrum biological activities . This suggests that this compound could potentially affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

It is known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This could potentially impact the bioavailability of the compound.

Result of Action

It is known that 1,2,4-oxadiazole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one in lab experiments include its unique chemical structure, which makes it an interesting subject for research. Additionally, its potential therapeutic applications make it a promising compound for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one. These include further studies on its mechanism of action, exploring its potential use in the treatment of neurodegenerative diseases, and developing new drug formulations that optimize its therapeutic effects. Additionally, research could focus on the synthesis of analogs of this compound to explore its potential applications in other areas of medicine and science.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. Its unique chemical structure and potential therapeutic applications make it an interesting subject for further study. While there is still much to learn about this compound, its potential future applications in medicine and science make it an exciting area of research.

Synthesis Methods

The synthesis of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves the reaction of 4-methylbenzohydrazide with ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. The resulting product is then reacted with 2-chloropyridine in the presence of potassium carbonate and dimethylformamide to yield the final compound.

Scientific Research Applications

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has been extensively researched for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory, anti-tumor, and anti-diabetic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-4-6-10(7-5-9)12-16-14(19-17-12)11-3-2-8-15-13(11)18/h2-8H,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBIXNAWXOIHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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